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molecular formula C10H9N B1654730 3H-3-Benzazepine CAS No. 264-12-0

3H-3-Benzazepine

Cat. No. B1654730
M. Wt: 143.18 g/mol
InChI Key: YGLDQFWPUCURIP-UHFFFAOYSA-N
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Patent
US08466142B2

Procedure details

Cesium carbonate (3.2 g, 9.8 mmol, 4.0 equiv) was added to a stirred solution of aziridine 54 (770 mg, 2.4 mmol, 1.0 equiv) in 1,4-dioxane (350 mL) at 25° C. The reaction vessel was sealed under argon and heated to 100° C. via oil bath for 18 h. The reaction mixture was gravity filtered and concentrated by rotary evaporation. The residue was purified by passage through a plug of silica gel (ethyl acetate) to afford 55 (590 mg, 76% yield) as a tan foam. Rf=0.27 (50% ethyl acetate in benzene); 1H NMR (500 MHz, CDCl3) δ 7.82 (br s, 1H, ArH), 6.54 (s, 1H, ArH), 5.93 (d, 1H, J=1.5 Hz, OCH2O), 5.91 (d, 1H, J=1.5 Hz, OCH2O), 5.77 (br s, 1H, NH), 4.97 (d, 1H, J=6 Hz, CH(OR)), 4.65 (d, 1H, J=6 Hz, CH(OR)), 3.80-3.85 (m, 1H, ArCH2CH2N), 3.60-3.65 (m, 1H, ArCH2CH2N), 2.95 (br t, 2H, J=4 Hz, ArCH2CH2N), 1.44 (s, 3H, CH3), 1.43 (s, 3H, CH3); 13C NMR (125 MHz, C6D6) δ 195.02, 165.26, 146.76, 146.28, 133.02, 126.24, 113.71, 109.55, 109.10, 109.00, 100.84, 78.98, 76.30, 47.65, 36.87, 27.89, 26.87; IR (neat film) 3266 (w), 2924 (s), 2855 (m), 1705 (w), 1585 (s) cm−1; HRMS (ESI) m/z: Calcd for C17H18NO5 (MH+) 316.1185; observed 316.1189.
Name
Cesium carbonate
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
aziridine
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Yield
76%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].O1[C:11]2[CH:12]=[CH:13][C:14]([CH:16]3[CH2:18][N:17]3[C:19]3[CH:23]4OC(C)(C)OC4C(=O)C=3)=[CH:15][C:10]=2OC1>O1CCOCC1>[CH:16]1[C:14]2[CH:13]=[CH:12][CH:11]=[CH:10][C:15]=2[CH:23]=[CH:19][NH:17][CH:18]=1 |f:0.1.2|

Inputs

Step One
Name
Cesium carbonate
Quantity
3.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
aziridine
Quantity
770 mg
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C2N(C2)C2=CC(C1C2OC(O1)(C)C)=O
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed under argon
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The residue was purified by passage through a plug of silica gel (ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C1=CNC=CC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 171.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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